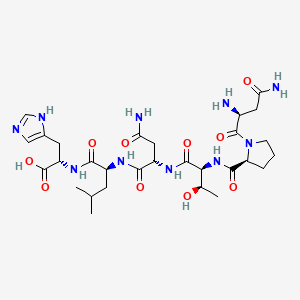

h-Asn-pro-thr-asn-leu-his-oh

Description

Properties

CAS No. |

154277-65-3 |

|---|---|

Molecular Formula |

C29H46N10O10 |

Molecular Weight |

694.747 |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C29H46N10O10/c1-13(2)7-17(24(43)37-19(29(48)49)8-15-11-33-12-34-15)35-25(44)18(10-22(32)42)36-27(46)23(14(3)40)38-26(45)20-5-4-6-39(20)28(47)16(30)9-21(31)41/h11-14,16-20,23,40H,4-10,30H2,1-3H3,(H2,31,41)(H2,32,42)(H,33,34)(H,35,44)(H,36,46)(H,37,43)(H,38,45)(H,48,49)/t14-,16+,17+,18+,19+,20+,23+/m1/s1 |

InChI Key |

UBOFQFFRRLDYCO-UMMDAFSDSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Neb-TMOF: Molecular Architecture, Mechanism, and Recombinant Delivery Systems

Executive Summary

The Trypsin Modulating Oostatic Factor derived from Neobellieria bullata (Neb-TMOF) represents a paradigm shift in biorational pest control. Unlike neurotoxic insecticides that target ion channels, Neb-TMOF acts as a physiological regulator, specifically inhibiting the translation of trypsin mRNA in the insect midgut. This hexapeptide (NPTNLH ) induces starvation and halts reproductive cycles by disrupting protein digestion. This guide provides a comprehensive technical analysis of the Neb-TMOF sequence, its signaling pathway, and the engineering of Saccharomyces cerevisiae as a paratransgenic delivery vehicle.

Molecular Architecture & Stability

Sequence Analysis

Neb-TMOF is a hexapeptide isolated from the ovaries of the grey fleshfly.[1] It is distinct from the Aedes aegypti TMOF (Aea-TMOF, YDPAPPPPPP) in both sequence and potency.

| Feature | Neb-TMOF | Aea-TMOF |

| Sequence | H-Asn-Pro-Thr-Asn-Leu-His-OH | H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OH |

| Code | NPTNLH | YDPAPPPPPP |

| Origin | Neobellieria bullata (Fleshfly) | Aedes aegypti (Mosquito) |

| Target | Broad-spectrum (Diptera, Lepidoptera) | Primarily Aedes sp.[1][2] |

| Potency | High (nM affinity) | Moderate |

Structural Stability and Degradation

A critical limitation of peptide therapeutics is proteolytic degradation.

-

Gut Lumen Stability: Neb-TMOF is remarkably resistant to digestive proteases (trypsin/chymotrypsin) within the insect gut, allowing it to bind its receptor on the epithelial membrane.

-

Hemolymph Instability: Upon entering the hemolymph, Neb-TMOF has a half-life of

minutes.[2] Research identifies Angiotensin Converting Enzyme (ACE) homologs in insect hemolymph as the primary degraders, cleaving the peptide into NPTN and LH fragments. -

Implication: Delivery systems must ensure continuous release in the gut (e.g., via ingestion of recombinant yeast) rather than relying on systemic circulation.

Mechanism of Action: The Gut-Ovary Axis

Neb-TMOF functions as a negative feedback regulator.[3] In a normal physiological state, a blood meal triggers trypsin biosynthesis. Neb-TMOF, secreted by the ovaries (or ingested exogenously), binds to a specific receptor on the midgut epithelium, halting this process at the translational level.

Signaling Pathway Visualization

The following diagram illustrates the cascade from TMOF binding to the cessation of egg development.

Figure 1: The Neb-TMOF signaling cascade. Binding of the peptide to the gut receptor blocks the translation of trypsin mRNA, starving the insect of essential amino acids required for vitellogenesis.

Recombinant Delivery System: Paratransgenesis

Direct application of synthetic peptides is cost-prohibitive and unstable. The industry standard for TMOF delivery is the engineering of Saccharomyces cerevisiae (Baker's Yeast) to express and display the peptide.

Engineering Strategy

The goal is to create a "living pill" that mosquito larvae actively consume.

-

Vector: High-copy plasmid (e.g., pYDB2) or genomic integration.

-

Promoter: Constitutive or Galactose-inducible (GAL1).

-

Secretion Signal: Alpha-mating factor (

-MF) to ensure the peptide is secreted or displayed on the cell wall.

Figure 2: Workflow for the production of recombinant yeast expressing Neb-TMOF. The yeast acts as a micro-encapsulation vehicle, protecting the peptide until it reaches the alkaline environment of the larval gut.

Validated Experimental Protocols

To validate the efficacy of Neb-TMOF, two pillars of experimentation are required: in vitro enzymatic inhibition and in vivo mortality.

In Vitro Potency: BAPNA Assay

This assay measures trypsin activity using the chromogenic substrate Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). TMOF efficacy is measured by the reduction in trypsin activity in gut extracts treated with the peptide.

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Substrate: 1 mM BAPNA dissolved in DMSO (dilute to working conc in buffer).

-

Enzyme Source: Homogenized midguts from sugar-fed vs. blood-fed mosquitoes (or purified bovine trypsin for control).

Protocol:

-

Preparation: Dissect 10–20 midguts in ice-cold saline. Homogenize and centrifuge (14,000 x g, 5 min). Collect supernatant.

-

Incubation: Mix 50 µL gut extract with varying concentrations of Neb-TMOF (0.1 nM – 10 µM). Incubate at 25°C for 30 minutes.

-

Reaction: Add 150 µL BAPNA substrate solution.

-

Kinetics: Monitor Absorbance at 410 nm (A410) every 30 seconds for 10 minutes using a microplate reader.

-

Calculation:

Valid inhibition should show a dose-dependent decrease in

In Vivo Efficacy: Larval Mortality Assay

This protocol validates the recombinant yeast delivery system.

-

Larval Staging: Select early 2nd instar larvae (Aedes aegypti or Anopheles).

-

Treatment Groups:

-

Group A: Recombinant Yeast (Neb-TMOF).

-

Group B: Wild-type Yeast (Negative Control).

-

Group C: Starvation Control (No food).

-

-

Feeding: Provide 50 mg of dried yeast powder per 100 mL water containing 20 larvae.

-

Monitoring: Count survival daily for 7–10 days.

-

Endpoint: Calculate LT50 (Time to 50% mortality).

-

Success Metric: Neb-TMOF treated larvae should exhibit >80% mortality by Day 5-7, with significant growth stunting compared to Group B.

-

References

-

Borovsky, D., et al. (1994). Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata. Regulatory Peptides, 50(1), 61-72.[1]

-

Borovsky, D., et al. (2018). Cloning, genetic engineering and characterization of TMOF expressed in Saccharomyces cerevisiae to control larval mosquitoes. Journal of Insect Physiology, 106, 10-18.

-

Vanden Broeck, J., et al. (2001). In vitro degradation of the Neb-Trypsin modulating oostatic factor (Neb-TMOF) in gut luminal content and hemolymph.[2] Peptides, 22(2), 225-231.

-

Sigma-Aldrich. Enzymatic Assay of Trypsin using BAPNA. Technical Bulletin.

-

De Loof, A., et al. (1995). Neb-colloostatin, a second folliculostatin of the grey fleshfly, Neobellieria bullata.[4] Regulatory Peptides, 55(1), 1-9.

Sources

- 1. Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro degradation of the Neb-Trypsin modulating oostatic factor (Neb-TMOF) in gut luminal content and hemolymph of the grey fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neb-colloostatin, a second folliculostatin of the grey fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Neobellieria bullata Trypsin Modulating Oostatic Factor (Neb-TMOF)

[1][2]

Executive Summary

Neobellieria bullata Trypsin Modulating Oostatic Factor (Neb-TMOF) is a hexapeptide hormone (H-NPTNLH-OH) identified in the grey flesh fly.[1][2] Unlike conventional insecticides that target the nervous system (e.g., pyrethroids, organophosphates), Neb-TMOF functions as a metabolic regulator. It acts as a physiological "anti-feedant" by inhibiting the translation of trypsin mRNA in the midgut, thereby blocking protein digestion. This starvation effect halts vitellogenesis (egg development), rendering the insect sterile and eventually causing mortality.

This guide provides a comprehensive technical analysis of Neb-TMOF, covering its molecular characteristics, mechanism of action, recombinant production in Pichia pastoris, and validation via enzymatic assays.

Part 1: Molecular Characterization

Peptide Sequence and Structure

Neb-TMOF is a short, unblocked hexapeptide. Its primary structure is distinct from the proline-rich TMOF found in mosquitoes (Aedes aegypti, Aea-TMOF).

| Feature | Neb-TMOF Specification |

| Sequence | Asn-Pro-Thr-Asn-Leu-His (NPTNLH) |

| Source Organism | Neobellieria bullata (formerly Sarcophaga bullata) |

| Molecular Weight | ~693.75 Da |

| Isoelectric Point (pI) | ~6.74 |

| Solubility | Water-soluble; stable in aqueous buffers at neutral pH. |

| Stability | Susceptible to hemolymph dipeptidases (ACE-like enzymes) which cleave C-terminal residues (Leu-His). |

Species Specificity and Analogs

Research indicates a high degree of receptor-ligand specificity. While Aedes TMOF (YDPAPPPPPP) and Neb-TMOF (NPTNLH) share the same physiological endpoint (trypsin inhibition), they are not universally cross-reactive at physiological concentrations.

-

Critical Residues: Structure-activity relationship (SAR) studies show that the C-terminal Histidine and the N-terminal Asparagine are critical for receptor binding.

-

Analogs: Synthetic analogs capped or cyclized to resist hemolymph proteases have shown increased half-lives in vivo.

Part 2: Mechanism of Action (MOA)

The MOA of Neb-TMOF is a paradigm of translational control . Unlike steroid hormones that primarily regulate transcription, Neb-TMOF prevents the biosynthesis of the enzyme without degrading the mRNA template.

The Signaling Cascade

-

Release: Secreted by the ovary (follicle cells) at the end of vitellogenesis.[1]

-

Transport: Circulates in the hemolymph.

-

Binding: Binds to a specific TMOF receptor (TMOF-R) on the gut epithelial membrane.

-

Translocation: The signal (or the peptide itself via transporters) impacts the translational machinery.

-

Arrest: The ribosome halts translation of the trypsin mRNA.

-

Early Trypsin:[3] Translation is blocked; transcript is preserved but silent.

-

Late Trypsin: Transcription occurs, but translation is completely inhibited.

-

Pathway Visualization

The following diagram illustrates the inhibition pathway within the gut epithelial cell.

Figure 1: Mechanism of Neb-TMOF inducing translational arrest of trypsin biosynthesis in the midgut.

Part 3: Recombinant Production in Pichia pastoris

Chemical synthesis of peptides is expensive for large-scale agricultural testing. The methylotrophic yeast Pichia pastoris is the preferred host due to its ability to secrete high titers of correctly folded peptides and its lack of endotoxins.

Expression System Design

-

Host Strain: P. pastoris X-33 or KM71H (MutS phenotype for slow methanol utilization).

-

Vector: pPICZαA (Invitrogen).[4] Contains the α-factor secretion signal and Zeocin resistance.

-

Promoter: AOX1 (Alcohol Oxidase 1) – tightly regulated, induced by methanol.

Production Protocol

This protocol ensures high-yield secretion of Neb-TMOF.

-

Cloning:

-

Fermentation (Shake Flask Scale):

-

Biomass Generation: Inoculate BMGY (Buffered Glycerol-complex Medium) at 30°C, 250 rpm until OD600 reaches 2–6 (approx. 16–24 hours).

-

Induction: Harvest cells (centrifuge 3000g, 5 min). Resuspend pellet in BMMY (Buffered Methanol-complex Medium) to OD600 ~1.0.

-

Maintenance: Add 100% methanol to a final concentration of 0.5% every 24 hours to maintain induction.

-

Harvest: Collect supernatant after 72–96 hours.

-

-

Purification:

-

Clarify supernatant via centrifugation (10,000g).

-

Purify via RP-HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% TFA.

-

Verify mass via MALDI-TOF (Target MW: 693.75 Da).

-

Part 4: Experimental Validation (Trypsin Inhibition Assay)

To validate the bioactivity of Neb-TMOF, a kinetic enzyme assay using the chromogenic substrate BApNA (Nα-Benzoyl-D,L-arginine p-nitroanilide) is required.

Assay Principle

Trypsin hydrolyzes BApNA at the arginine bond, releasing p-nitroaniline, which absorbs strongly at 405 nm. Neb-TMOF activity is measured by the reduction in the rate of this reaction compared to a control.

Protocol Workflow

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.

-

Substrate: 2 mM BApNA dissolved in DMSO.

-

Enzyme Source: Homogenized midguts from sugar-fed N. bullata (or bovine trypsin for preliminary non-specific checks, though gut extract is preferred for receptor specificity).

Step-by-Step:

-

Dissection: Dissect midguts from female flies 24h post-liver meal (for natural trypsin) or use sugar-fed flies injected with TMOF.

-

Homogenization: Homogenize guts in ice-cold Tris-CaCl2 buffer. Centrifuge at 14,000g for 10 min; collect supernatant.

-

Incubation (In Vivo Simulation):

-

Control Group: Inject saline.

-

Experimental Group: Inject 10⁻⁹ M Neb-TMOF.[7]

-

Wait 6–24 hours before dissection.

-

-

Kinetic Readout:

-

Mix 50 µL Gut Extract + 930 µL Buffer.

-

Add 20 µL BApNA substrate.

-

Measure Absorbance (A405) every 30 seconds for 5 minutes.

-

Assay Visualization

Figure 2: Workflow for validating Neb-TMOF activity via BApNA hydrolysis inhibition.

Part 5: Translational Applications

The primary application of Neb-TMOF is in the development of Green Insecticides .

-

Safety Profile: Because TMOF targets a specific insect gut receptor not found in mammals, it presents negligible toxicity to humans, birds, or fish.

-

Delivery Mechanisms:

-

Transgenic Plants: Engineering crops (e.g., chloroplast transformation) to express TMOF. When pests feed on the leaves, the peptide inhibits digestion.

-

Viral Vectors: Using Tobacco Mosaic Virus (TMV) to produce TMOF in host plants.

-

Microbial Larvicides: Encapsulating TMOF-expressing yeast (Pichia or Saccharomyces) for application in standing water to control mosquito larvae.

-

References

-

Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology, 206, 3869-3875. Link

-

Bylemans, D., Borovsky, D., Hunt, D. F., Shabanowitz, J., Grauwels, L., & De Loof, A. (1994). Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata.[8] European Journal of Biochemistry, 225(1), 293–298. Link

-

Borovsky, D., et al. (1996). Molecular sequencing and modeling of Neobellieria bullata trypsin.[3][9] Evidence for translational control by Neobellieria trypsin-modulating oostatic factor. European Journal of Biochemistry, 237, 279–287.[9] Link

-

De Loof, A., et al. (2001). Gonadal hormones in insects: new targets for insect control? Archives of Insect Biochemistry and Physiology, 47(3), 129-146. Link

-

Gong, P., et al. (2020). Biochemical and Molecular Characterization of Pichia pastoris Cells Expressing Multiple TMOF Genes (tmfA) for Mosquito Larval Control. Frontiers in Bioengineering and Biotechnology. Link

Sources

- 1. Biological activity of structural analogs and effect of oil as a carrier of trypsin modulating oostatic factor of the gray fleshfly Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular sequencing and modeling of Neobellieria bullata trypsin. Evidence for translational control by Neobellieria trypsin-modulating oostatic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. atum.bio [atum.bio]

- 6. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The Ribosome Is the Ultimate Receptor for Trypsin Modulating Oostatic Factor (TMOF) [mdpi.com]

Technical Guide: NPTNLH Hexapeptide in Insect Reproduction

Role, Mechanism, and Translational Applications of Neb-TMOF

Executive Summary

The NPTNLH hexapeptide (Asn-Pro-Thr-Asn-Leu-His), historically identified as Neb-TMOF (Trypsin Modulating Oostatic Factor), represents a critical signaling molecule in the regulation of insect digestion and reproduction. Originally isolated from the flesh fly Neobellieria bullata (formerly Sarcophaga bullata), this peptide functions as a physiological "stop signal" for protein digestion.

Unlike conventional trypsin inhibitors that block the enzyme's active site, NPTNLH operates via a receptor-mediated signal transduction pathway that arrests the biosynthesis of trypsin-like enzymes in the midgut. This mechanism leads to nutritional deficiency during the critical vitellogenic phase, effectively sterilizing the female insect. This guide details the molecular characteristics, mode of action, and validated experimental protocols for utilizing NPTNLH in reproductive physiology research and next-generation biopesticide development.

Molecular Identity & Biochemistry

Structural Characteristics[1]

-

Sequence: H-Asn-Pro-Thr-Asn-Leu-His-OH (NPTNLH)

-

Origin: Ovarian tissue of Neobellieria bullata.

-

Homology: Functional ortholog to Aedes aegypti TMOF (YDPAP), though structurally distinct.

-

Stability: The presence of Proline (P) in the second position contributes to resistance against immediate aminopeptidase degradation, allowing the peptide to traverse the gut epithelium into the hemolymph.

Comparative Efficacy

While Aea-TMOF (YDPAP) is specific to mosquitoes, NPTNLH exhibits broad-spectrum activity. It has been shown to inhibit trypsin biosynthesis in:

-

Neobellieria bullata (Flesh fly)

-

Calliphora vicina (Blow fly)

-

Heliothis virescens (Tobacco budworm)

Mechanism of Action: The Oostatic Pathway

The efficacy of NPTNLH relies on its ability to disrupt the metabolic cascade triggered by a blood meal (in hematophagous insects) or protein feeding.

The Signaling Cascade

-

Stimulation: A protein meal causes midgut distension, triggering the release of neurohormones that stimulate trypsin mRNA transcription.

-

Intervention: NPTNLH is secreted from the ovary (or introduced exogenously) and binds to a specific G-protein coupled receptor (GPCR) on the midgut epithelial membrane.

-

Transduction: Binding elevates intracellular levels of secondary messengers (specifically cAMP).

-

Arrest: The cascade prevents the translation of trypsin mRNA into functional enzyme. It does not typically degrade the mRNA but blocks protein synthesis.

-

Physiological Outcome:

-

Lack of trypsin

Protein meal remains undigested. -

No free amino acids released

Fat body cannot synthesize Vitellogenin (Vg). -

Oostatic Effect: Oocytes arrest development and are reabsorbed (oosorption).

-

Pathway Visualization

Figure 1: The NPTNLH signaling cascade. The peptide acts as a translational repressor, breaking the link between mRNA availability and enzyme production, ultimately starving the reproductive process.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of NPTNLH

To ensure experimental validity, researchers must synthesize high-purity (>95%) peptide.

Methodology: Fmoc chemistry on Rink Amide resin.

-

Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Activate Fmoc-amino acids (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq).

-

Sequence Order (C to N): His(Trt)

Leu

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[3]5) for 3 hours.

-

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column) using an Acetonitrile/Water gradient.

-

Validation: Confirm mass via MALDI-TOF MS (Expected [M+H]+

696.7 Da).

Protocol B: In Vivo Trypsin Inhibition Bioassay

This assay validates the biological activity of NPTNLH by measuring trypsin activity in the midgut post-injection.

Reagents:

-

Substrate: BApNA (N-benzoyl-DL-arginine-p-nitroanilide).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

-

Test Organism: Female Neobellieria bullata or Aedes aegypti (3–5 days post-emergence).

Workflow:

| Step | Action | Critical Parameter (Why?) |

| 1. Preparation | Starve insects for 24h, then provide a blood/liver meal. | Ensures baseline trypsin levels are low before stimulation. |

| 2. Injection | Inject 1–10 µg of NPTNLH (dissolved in saline) into the thorax 1–3 hours post-meal. | Early injection prevents the initial ramp-up of enzyme synthesis. |

| 3. Incubation | Incubate insects at 27°C for 24 hours. | Allows sufficient time for the "control" group to synthesize trypsin. |

| 4. Dissection | Dissect midguts in ice-cold saline. Homogenize individually in 200 µL Tris buffer. | Cold temperature prevents enzymatic degradation during processing. |

| 5. Assay | Centrifuge homogenate (14k rpm, 5 min). Mix supernatant with BApNA solution. | BApNA is a specific substrate for trypsin-like serine proteases. |

| 6. Quantification | Measure Absorbance at 405 nm (Kinetic read for 10 min). | The release of p-nitroaniline indicates trypsin activity. |

Data Interpretation:

Calculate % Inhibition relative to saline-injected controls.

Translational Applications

Biopesticide Development

NPTNLH is a prime candidate for "Green Pesticides" because it targets insect-specific physiology without affecting mammals (who do not use TMOF signaling).

-

Recombinant Expression: Engineering Chlorella (algae) or Saccharomyces cerevisiae (yeast) to express NPTNLH. Mosquito larvae filter-feed on these GMOs, ingest the peptide, and die of starvation.

-

Fusion Proteins: Fusing NPTNLH with viral coat proteins to enhance stability and gut uptake.

Experimental Workflow for Larvicidal Screening

Figure 2: Workflow for developing NPTNLH-expressing biological control agents.

References

-

Borovsky, D., et al. (1990). Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut. FASEB Journal. Link

-

Bylemans, D., Borovsky, D., et al. (1994). Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata. European Journal of Biochemistry. Link

-

Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology. Link

-

De Loof, A., et al. (1995). Gonadal peptides and the control of the meal to egg cycle in insects. Netherlands Journal of Zoology. Link

-

Borovsky, D., & Meola, S. M. (2004). Biochemical and cytoimmunological evidence for the control of Aedes aegypti larval trypsin with Aea-TMOF.[4] Archives of Insect Biochemistry and Physiology.[4] Link

Sources

- 1. Feeding the mosquito Aedes aegypti with TMOF and its analogs; effect on trypsin biosynthesis and egg development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ejbiotechnology.info [ejbiotechnology.info]

- 4. Biochemical and cytoimmunological evidence for the control of Aedes aegypti larval trypsin with Aea-TMOF - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Oostatic Hormone Effect on Trypsin Biosynthesis in Diptera

Executive Summary

This technical guide dissects the regulatory mechanism of Trypsin Modulating Oostatic Factor (TMOF) , a peptide hormone that governs the "gut-gonad" axis in Diptera (flies and mosquitoes). Unlike typical steroid hormones (e.g., ecdysone) that regulate gene transcription, TMOF functions through a rare and highly specific translational control mechanism .

For drug development and vector control professionals, TMOF represents a high-value target. It effectively signals the insect's metabolic system to cease protein digestion because the ovaries are full. By mimicking this signal, we can induce starvation in larvae or prevent egg development in adults, offering a "biorational" alternative to neurotoxic pesticides.

The Physiological Context: The Gonotrophic Cycle

To understand TMOF, one must understand the resource management of the female mosquito (Aedes aegypti).

-

The Blood Meal: The female ingests blood to obtain protein for egg development.

-

Trypsin Synthesis: The midgut epithelium synthesizes trypsin-like enzymes to digest this blood. This synthesis is biphasic:

-

Early Phase:[1] Translation of pre-existing mRNA immediately upon feeding.

-

Late Phase: Massive transcriptional upregulation of the trypsin gene.

-

-

The Stop Signal (Oostasis): Once the ovaries have accumulated sufficient protein (vitellogenin) to mature a batch of eggs, the follicle cells secrete TMOF.

-

Feedback Loop: TMOF travels through the hemolymph to the midgut, binding to receptors that shut down trypsin biosynthesis. This prevents the digestion of a second blood meal if taken before the current egg batch is laid, protecting the developing oocytes from metabolic stress.

Molecular Mechanism of Action[2]

The core uniqueness of TMOF lies in its mode of action. It does not inhibit the activity of trypsin (like a competitive inhibitor); it inhibits the biosynthesis of the enzyme itself.

Structural Characteristics

-

Aedes aegypti (Mosquito): A decapeptide rich in proline.

-

Sequence: H2N-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH (YDPAPPPPPP).

-

-

Neobellieria bullata (Fleshfly): A hexapeptide.[2][3][4]

-

Sequence: H2N-Asn-Pro-Thr-Asn-Leu-His-COOH (NPTNLH).

-

The Signaling Pathway

Research indicates that TMOF binds to a specific receptor on the midgut epithelial cells.[5][6] Current evidence points to an ATP-Binding Cassette (ABC) transporter acting as the receptor or a critical component of the receptor complex.

Upon binding, the signal transduction pathway results in the translational arrest of trypsin mRNA.

-

Transcriptional Status: Trypsin mRNA levels remain high (the gene is still active).

-

Translational Status: Protein synthesis stops. The mRNA is prevented from loading onto ribosomes or elongation is blocked.

Visualization: The Gut-Ovary Feedback Loop

Figure 1: The physiological feedback loop regulating trypsin biosynthesis. TMOF acts as the 'stop' signal from the ovary to the midgut, specifically targeting the translation step.

Experimental Framework: Validating the Effect

To study TMOF, we utilize a validated bioassay measuring trypsin activity using the chromogenic substrate BApNA .[7] The protocol below is designed to be self-validating by including both negative (saline) and positive (known inhibitor) controls.

Experimental Design

-

Test Subject: Female Aedes aegypti mosquitoes (3-5 days old).

-

Induction: Blood meal (rabbit or artificial membrane feeding).

-

Treatment: Injection of TMOF vs. Saline Control.

-

Readout: Spectrophotometric analysis of p-nitroaniline release.

Visualization: The Bioassay Workflow

Figure 2: Step-by-step workflow for the TMOF inhibition bioassay. Critical timing occurs at the incubation stage to match peak trypsin synthesis.

Detailed Protocol: BApNA Trypsin Assay

This protocol quantifies the inhibition of trypsin biosynthesis.[5][7][8][9][10][11]

Reagents:

-

Substrate: BApNA (Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride).[9][12][13] Prepare 20 mM stock in DMSO.

-

Buffer: 50 mM Tris-HCl (pH 8.0) containing 20 mM CaCl₂ (Calcium is essential for trypsin stability).

-

Stop Solution: 30% Acetic Acid.[14]

Procedure:

-

Preparation:

-

Incubation:

-

Hold mosquitoes at 27°C for 24 to 30 hours . Note: This timing is critical as it corresponds to the peak of the "late phase" trypsin synthesis which TMOF inhibits.

-

-

Sample Collection:

-

Cold-anesthetize mosquitoes.[7]

-

Dissect midguts in cold Tris-buffer. Remove the blood bolus carefully if possible, or homogenize the entire midgut if the bolus is small.

-

Pool 10 midguts per replicate into 100 µL buffer.

-

-

Homogenization:

-

Homogenize tissues; centrifuge at 14,000 x g for 5 minutes at 4°C. Collect supernatant.

-

-

Enzymatic Reaction:

-

Mix 20 µL supernatant + 180 µL Tris-CaCl₂ buffer.

-

Add 2 µL BApNA stock.

-

Incubate at 37°C for 10–30 minutes.

-

-

Quantification:

-

Stop reaction with 50 µL 30% Acetic Acid (optional if reading kinetically).

-

Measure Absorbance at 405 nm .[7]

-

Calculation:

Calculate Trypsin Activity Units (TAU) using the extinction coefficient of p-nitroaniline (

Data Analysis & Interpretation

When analyzing TMOF effects, expect a dose-dependent reduction in trypsin activity.[15]

| Treatment Group | TMOF Concentration | Mean OD (405nm) | % Inhibition | Interpretation |

| Control | 0 (Saline) | 0.850 ± 0.05 | 0% | Baseline maximal synthesis |

| Low Dose | 0.765 ± 0.04 | ~10% | Below therapeutic threshold | |

| Mid Dose | 0.425 ± 0.06 | ~50% | IC50 Range | |

| High Dose | 0.085 ± 0.02 | ~90% | Near-total translational block |

Key Insight: If you observe inhibition of activity but mRNA levels (via qPCR) remain unchanged or elevated, you have successfully demonstrated the translational control mechanism characteristic of TMOF.

References

-

Borovsky, D. (2003). Trypsin-modulating oostatic factor: A potential new larvicide? Pest Management Science, 59(6-7), 909–916.

-

Borovsky, D., et al. (1990). Mosquito oostatic factor: a novel decapeptide modulating trypsin-like enzyme biosynthesis in the midgut.[2][3][15] FASEB Journal, 4(12), 3015–3020.

-

Nuss, A. B., & Gulia-Nuss, M. (2023).[13] Trypsin, the Major Proteolytic Enzyme for Blood Digestion in the Mosquito Midgut.[13] Cold Spring Harbor Protocols.

-

Borovsky, D., & Meola, S. M. (2004).[10] Biochemical and cytoimmunological evidence for control of Aedes aegypti larval trypsin with Aea-TMOF.[2][8][10] Archives of Insect Biochemistry and Physiology, 55(3), 124–139.

-

De Loof, A., et al. (1995).[11] Gonadal-intestinal-anti-gonadal interactions in the fleshfly Neobellieria bullata. Netherlands Journal of Zoology.

Sources

- 1. Cellular and molecular keys to entry: Mechanisms mediating Orthoflavivirus infection of the mosquito midgut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Feeding the mosquito Aedes aegypti with TMOF and its analogs; effect on trypsin biosynthesis and egg development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cloning and Characterization of Aedes aegypti Trypsin Modulating Oostatic Factor (TMOF) Gut Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Aedes aegypti-associated fungus increases susceptibility to dengue virus by modulating gut trypsin activity | eLife [elifesciences.org]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. protocols.io [protocols.io]

- 10. Biochemical and cytoimmunological evidence for the control of Aedes aegypti larval trypsin with Aea-TMOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trypsin, the Major Proteolytic Enzyme for Blood Digestion in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mass spectrometry and characterization of Aedes aegypti trypsin modulating oostatic factor (TMOF) and its analogs [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physiological Mechanisms of NPTNLH (Neb-TMOF) in Ecdysteroid Regulation

Topic: Physiological Effects of NPTNLH (Neb-TMOF) on Ecdysone Biosynthesis Content Type: Technical Whitepaper Audience: Senior Researchers, Entomologists, and Agrochemical Developers

Executive Summary & Molecule Profile

NPTNLH (Asn-Pro-Thr-Asn-Leu-His) is a bioactive hexapeptide, functionally identified as Neb-TMOF (Trypsin Modulating Oostatic Factor), originally isolated from the vitellogenic ovaries of the grey flesh fly, Neobellieria bullata (formerly Sarcophaga bullata).

While initially characterized for its "oostatic" ability to inhibit trypsin biosynthesis in the midgut—thereby regulating protein digestion and egg production—NPTNLH possesses a critical, secondary physiological role: it acts as a prothoracicostatic factor .[1] It directly inhibits the biosynthesis of ecdysone (the precursor to the molting hormone, 20-hydroxyecdysone) in the ring gland.[2]

This guide details the dual-action mechanism of NPTNLH, with a specific focus on its inhibitory control over ecdysteroidogenesis, providing experimental protocols for validation and mechanistic pathways for drug development applications.

Molecule Specifications

| Property | Detail |

| Sequence | H-Asn-Pro-Thr-Asn-Leu-His-OH (NPTNLH) |

| Origin | Neobellieria bullata (Ovarian tissue) |

| Functional Class | Oostatic Hormone; Prothoracicostatic Peptide |

| Primary Targets | Midgut Epithelium (Trypsin inhibition); Prothoracic Gland (Ecdysone inhibition) |

| Bioactivity | Nanomolar range (EC₅₀ ≈ 5 nM for ecdysone inhibition) |

Mechanistic Pathways: Ecdysone Inhibition

The regulation of insect development relies on the precise interplay between Prothoracicotropic Hormone (PTTH) , which stimulates ecdysone synthesis, and static factors like NPTNLH, which suppress it.

The Prothoracicostatic Mechanism

Unlike PTTH, which activates the cAMP/PKA and MAPK signaling cascades to upregulate ecdysteroidogenic enzymes (encoded by the Halloween genes), NPTNLH functions as a "brake."

-

Localization: NPTNLH is synthesized in the ovary and released into the hemolymph. It crosses the basal lamina of the Prothoracic Gland (PG) (part of the ring gland in Diptera).

-

Receptor Interaction: It binds to specific G-protein coupled receptors (GPCRs) on the PG cell membrane.

-

Signal Transduction: The binding event triggers a rapid cessation of ecdysone biosynthesis. Unlike its mechanism in the gut (which is translational control), the effect on the ring gland is immediate, suggesting interference with the phosphorylation status of key steroidogenic enzymes or the transport of cholesterol (the ecdysone precursor) into the mitochondria.

-

Outcome: The titer of ecdysone in the hemolymph drops, preventing the molting cascade or halting metamorphic transitions that require high ecdysteroid pulses.

Comparative Physiology: NPTNLH vs. PTTH

| Feature | PTTH (Stimulator) | NPTNLH (Inhibitor) |

| Source | Brain (Neurosecretory Cells) | Ovary (Follicle Cells) |

| Target | Prothoracic Gland (PG) | Prothoracic Gland (PG) & Midgut |

| Effect on Ecdysone | Stimulates Synthesis | Inhibits Synthesis |

| Kinetics | Pulsatile release triggers molt | Feedback inhibition to prevent premature molting/reproduction overlap |

Visualization of Signaling Pathways[3][4]

The following diagram illustrates the dual physiological effects of NPTNLH: the inhibition of trypsin in the gut (Oostatic) and the inhibition of ecdysone in the ring gland (Prothoracicostatic).[1]

Figure 1: Dual mechanistic pathway of NPTNLH acting on the Midgut and Prothoracic Gland.

Experimental Protocols

To validate the physiological effects of NPTNLH, researchers must employ isolated tissue assays. The following protocol describes the in vitro Ring Gland Assay, the gold standard for measuring prothoracicostatic activity.

Protocol A: In Vitro Ring Gland Inhibition Assay

Objective: Quantify the inhibition of ecdysone biosynthesis by NPTNLH in Neobellieria bullata or Drosophila melanogaster ring glands.

Reagents:

-

Grace’s Insect Medium (modified, without ecdysone).

-

Synthetic NPTNLH peptide (purity >95%).

-

Ecdysone Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kit.

-

Dissection tools (fine forceps, stereomicroscope).

Workflow:

-

Dissection:

-

Select larvae at the wandering stage (peak ecdysone synthesis capability).

-

Dissect the ring gland complexes (brain-ring gland-aorta) in cold insect saline.

-

Critical Step: Remove the brain carefully if measuring direct action on the gland, or keep the complex intact to assess modulation of PTTH release. For NPTNLH specificity, remove the brain to isolate the gland.

-

-

Incubation:

-

Place individual ring glands into wells of a 96-well plate containing 20–50 µL of Grace’s Medium.

-

Control Group: Medium only.

-

Experimental Group: Medium + NPTNLH (Concentration gradient:

M to -

Incubate at 25°C for 4–6 hours in the dark.

-

-

Extraction:

-

Collect the supernatant (medium) which contains the secreted ecdysone.

-

Extract ecdysteroids using methanol precipitation if required by the EIA kit, or assay directly if the medium is compatible.

-

-

Quantification:

-

Perform RIA/EIA to determine ecdysone concentration.

-

Calculate % Inhibition relative to the Control Group.

-

Self-Validating Check:

-

The Control group must show basal ecdysone production (typically detectable within 2 hours). If controls are zero, the glands were damaged during dissection.

-

A positive control using PTTH (to stimulate) can verify gland viability.

Protocol B: Data Interpretation (Expected Results)

When plotting the dose-response curve, NPTNLH should exhibit a sigmoidal inhibition profile.

| Peptide Concentration (M) | Ecdysone Biosynthesis (% of Control) | Interpretation |

| 0 (Control) | 100% | Basal synthesis rate. |

| ~80% | Onset of inhibition. | |

| ~50% | EC₅₀ (Half-maximal inhibition). | |

| <10% | Near-complete suppression. |

Translational Control in the Gut (Secondary Effect)

While the primary interest here is ecdysone, the "Oostatic" name (Neb-TMOF) derives from its gut activity. Understanding this provides a complete physiological picture.

-

Mechanism: NPTNLH binds to a receptor on the hemolymph side of the midgut epithelial cells.[3]

-

Action: It does not stop the transcription of the trypsin gene.[3] Instead, it prevents the translation of trypsin mRNA.[4]

-

Physiological Link: By stopping digestion, the fly cannot process proteins required for egg development (vitellogenesis). Simultaneously, the peptide inhibits ecdysone (as described above), coordinating the arrest of reproduction and molting/development during periods of stress or resource scarcity.

References

-

Bylemans, D., et al. (1994). "Inhibition of ecdysone biosynthesis in flies by a hexapeptide isolated from vitellogenic ovaries."[5] Molecular and Cellular Endocrinology, 104(1), R1-R4.

-

Significance: First identification of NPTNLH as a prothoracicostatic factor inhibiting ecdysone.[5]

-

-

Bylemans, D., et al. (1995). "Sequencing and characterization of trypsin modulating oostatic factor (TMOF) from the ovaries of the grey fleshfly, Neobellieria (Sarcophaga) bullata." European Journal of Biochemistry, 228(1), 45-49.

-

Borovsky, D., et al. (1996). "Biosynthesis and distribution of insect-static peptides." Archives of Insect Biochemistry and Physiology.

- Significance: Discusses the broader application of TMOF-like peptides in insect control.

-

De Loof, A., et al. (2001). "Gonadotropins in insects: an overview." Archives of Insect Biochemistry and Physiology.

- Significance: Reviews the interplay between ovarian factors (like NPTNLH)

Sources

- 1. Folliculostatins, gonadotropins and a model for control of growth in the grey fleshfly, Neobellieria (sarcophaga) bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of ecdysone biosynthesis in flies by a hexapeptide isolated from vitellogenic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. borea.mnhn.fr [borea.mnhn.fr]

- 7. Immunolocalization of the oostatic and prothoracicostatic peptide, Neb-TMOF, in adults of the fleshfly, Neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Determination of Neb-TMOF in Insect Hemolymph via Competitive ELISA

An Application Guide and Protocol

Abstract This document provides a comprehensive guide for the development and execution of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Neb-Trypsin Modulating Oostatic Factor (Neb-TMOF) in insect hemolymph. Neb-TMOF is a critical neuropeptide that regulates digestion in mosquitoes and other insects, making it a target of significant interest for developing novel biorational insecticides.[1][2] This guide details the scientific rationale, step-by-step protocols for hemolymph collection and immunoassay execution, and data analysis procedures tailored for researchers in entomology, physiology, and insecticide development.

Introduction: The Significance of Neb-TMOF Quantification

Trypsin Modulating Oostatic Factor (TMOF) is a neuropeptide hormone that plays a pivotal role in the physiology of many mosquito species, including Aedes aegypti.[3] Synthesized in the ovaries following a blood meal, TMOF is released into the hemolymph, where it circulates and subsequently binds to receptors on the midgut epithelial cells.[2][4] This binding event triggers a signaling cascade that terminates the synthesis of trypsin, the primary digestive enzyme for blood proteins.[5] By halting digestion, TMOF acts as a feedback regulator, linking the completion of blood meal processing to the cessation of digestive enzyme production.

The ability of TMOF to arrest digestion makes it a compelling target for pest control strategies.[1][2] Understanding its physiological concentration, circulation dynamics, and clearance rate in the hemolymph is crucial for developing TMOF-based larvicides or for screening compounds that modulate its activity. A robust and sensitive quantitative assay is therefore an indispensable tool. This application note describes the development of a competitive ELISA, a highly suitable format for quantifying small molecules like the Neb-TMOF decapeptide (Sequence: YDPAPPPPPP).[2][6]

The Physiological Pathway of Neb-TMOF

To develop an effective assay, it is essential to understand the biological context in which the analyte operates. The diagram below illustrates the physiological journey of Neb-TMOF from synthesis to its site of action.

Figure 1: Simplified signaling pathway of Neb-TMOF in mosquitoes.

Principle of the Competitive ELISA for Neb-TMOF

Quantifying a small peptide like Neb-TMOF presents a challenge for traditional sandwich ELISA formats, which require the analyte to be large enough to bind two different antibodies simultaneously. The competitive ELISA format elegantly overcomes this limitation.[7]

The core principle is a competition between the Neb-TMOF present in the sample (unknown amount) and a fixed amount of labeled Neb-TMOF for a limited number of binding sites on a specific anti-Neb-TMOF antibody. In this protocol, we utilize a biotinylated Neb-TMOF peptide immobilized on a streptavidin-coated plate.

The key relationship is: The higher the concentration of Neb-TMOF in the sample, the less biotinylated Neb-TMOF will bind to the antibody, resulting in a lower final signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.

Figure 2: Principle of competition in the Neb-TMOF ELISA.

Materials and Methods

Reagent Preparation

Successful and reproducible results depend on the quality and consistency of the reagents. All buffers should be prepared with high-purity water and filtered if necessary.

| Reagent/Buffer | Composition | Purpose |

| Coating Buffer | 100 mM Carbonate-Bicarbonate, pH 9.6 | Immobilizes streptavidin on the high-binding ELISA plate.[8] |

| Wash Buffer (PBST) | Phosphate-Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4 | Removes unbound reagents between steps to reduce background.[9] |

| Blocking Buffer | PBST with 1% Bovine Serum Albumin (BSA) | Blocks non-specific binding sites on the plate surface.[10] |

| Assay Diluent | PBST with 0.1% BSA | Dilutes standards, samples, and antibodies to prevent non-specific interactions. |

| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine | Chromogenic substrate for Horseradish Peroxidase (HRP).[9] |

| Stop Solution | 2 M Sulfuric Acid (H₂SO₄) | Stops the enzymatic reaction, fixing the color for reading.[8] |

Protocol 1: Insect Hemolymph Collection

This protocol is adapted for collecting small volumes of hemolymph from mosquitoes (Aedes aegypti) or similarly sized insects.

Causality Note: Chilling the insect immobilizes it and reduces enzymatic activity. The inclusion of phenylthiourea (PTU) is critical to inhibit phenoloxidases, which cause rapid melanization (darkening) and coagulation of the hemolymph, preserving sample integrity.[11]

-

Preparation: Prepare 1.5 mL microcentrifuge tubes by adding a few crystals of phenylthiourea (PTU). Keep tubes on ice.

-

Anesthetization: Place the adult mosquito in a vial and chill on ice for 5-10 minutes until immobilized.

-

Collection: Under a dissecting microscope, carefully remove one of the insect's legs or puncture the membrane at the neck with a fine glass needle.

-

Extraction: As a droplet of clear hemolymph exudes, collect it using a pre-chilled, fine-tipped glass microcapillary tube.

-

Storage: Immediately dispense the collected hemolymph into the prepared microcentrifuge tube containing PTU. For multiple small insects, hemolymph can be pooled.[12] Keep the sample on ice.

-

Clarification: Centrifuge the collected hemolymph at 5,000 x g for 5 minutes at 4°C to pellet cells and debris.

-

Final Sample: Transfer the supernatant (cell-free hemolymph) to a new, clean tube. Samples can be used immediately or stored at -80°C for long-term analysis.

Protocol 2: Competitive ELISA for Neb-TMOF

This protocol outlines the steps for quantifying Neb-TMOF using a plate-based competitive immunoassay. It is crucial to run a standard curve on every plate to ensure accurate quantification.[13]

1. Plate Preparation & Immobilization: a. Coat a high-binding 96-well ELISA plate with 100 µL/well of Streptavidin (1-5 µg/mL in Coating Buffer). b. Seal the plate and incubate overnight at 4°C. c. Wash the plate 3 times with 200 µL/well of Wash Buffer (PBST). d. Block the plate by adding 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature (RT). e. Wash the plate 3 times with PBST. f. Add 100 µL/well of biotinylated Neb-TMOF peptide (at a pre-optimized concentration, e.g., 100-500 ng/mL in Assay Diluent). Incubate for 1 hour at RT. The strong biotin-streptavidin interaction ensures stable immobilization.[14][15] g. Wash the plate 5 times with PBST to remove any unbound peptide. The plate is now ready for the competition step.

2. Standard Curve and Sample Preparation: a. Prepare a serial dilution of synthetic Neb-TMOF standard in Assay Diluent. A typical range might be 1000 ng/mL down to 1 ng/mL, including a zero standard (blank). b. Dilute the hemolymph samples in Assay Diluent. The optimal dilution factor must be determined empirically but start with a 1:10 or 1:20 dilution to minimize matrix effects.[13]

3. Competitive Reaction: a. In a separate "pre-incubation" plate or tubes, mix 50 µL of each standard or diluted sample with 50 µL of the anti-Neb-TMOF primary antibody (at its optimal working dilution in Assay Diluent). b. Incubate this mixture for 1 hour at RT to allow the antibody to bind to the Neb-TMOF present in the standards and samples.

4. Incubation on Assay Plate: a. Transfer 100 µL of the pre-incubated antibody/analyte mixture from the pre-incubation plate to the corresponding wells of the biotin-TMOF coated assay plate. b. Incubate for 1 hour at RT. During this step, any primary antibody that is not already bound to Neb-TMOF from the standards/samples will bind to the immobilized biotin-TMOF on the plate. c. Wash the plate 5 times with PBST.

5. Detection: a. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in Assay Diluent).[9] b. Incubate for 1 hour at RT. c. Wash the plate 5 times with PBST.

6. Signal Development and Measurement: a. Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 15-30 minutes, monitoring for color development. b. Stop the reaction by adding 50 µL/well of Stop Solution. The color will change from blue to yellow. c. Read the absorbance (Optical Density or OD) at 450 nm on a microplate reader within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

Accurate quantification requires proper data processing and curve fitting. The use of specialized software is highly recommended for generating the standard curve.[16][17]

Data Analysis Workflow

Figure 3: Step-by-step workflow for ELISA data analysis.

Generating the Standard Curve

-

Average Replicates: Calculate the average OD for each set of standard and sample replicates. The coefficient of variation (CV%) between replicates should ideally be below 15%.[16]

-

Plot the Data: Plot the average OD values (Y-axis) against the corresponding known concentrations of the standards (X-axis). For competitive assays, this will produce an inverse sigmoidal curve.

-

Curve Fitting: Use a four-parameter logistic (4PL) regression to fit the curve.[13] This model is ideal for sigmoidal dose-response curves typical of immunoassays.[16] The R-squared (R²) value should be ≥0.99 to indicate a good fit.[16]

-

Calculate Concentration: Interpolate the concentration of Neb-TMOF in your samples from their average OD values using the generated 4PL equation. Remember to multiply this value by the sample dilution factor to obtain the final concentration in the original hemolymph sample.

| Parameter | Recommended Value/Guideline | Rationale |

| Standard Curve Range | 1 - 1000 ng/mL | Must bracket the expected physiological concentration of Neb-TMOF. |

| Sample Dilution | 1:10 to 1:100 | Minimizes matrix effects from complex hemolymph components. |

| Primary Antibody Dilution | 1:1000 - 1:10,000 | Must be optimized to provide a robust signal window (high OD for zero standard). |

| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Titrated for maximum signal-to-noise ratio. |

| Replicates | Duplicates or Triplicates | Increases statistical confidence and allows for outlier identification. |

| Curve Fit Model | 4-Parameter Logistic (4PL) | Accurately models the non-linear, sigmoidal nature of the assay.[13][18] |

Conclusion

This application note provides a robust framework for the development and validation of a competitive ELISA to quantify Neb-TMOF in insect hemolymph. By following the detailed protocols for sample collection, assay execution, and data analysis, researchers can obtain reliable and reproducible measurements of this key neuropeptide. This assay serves as a powerful tool for fundamental physiological studies and for the high-throughput screening of molecules aimed at disrupting mosquito digestion, paving the way for new and targeted insect control technologies.

References

- (No Source Provided)

-

Ma, D., Kuno, M., & Borovsky, D. (2014). Cloning and Characterization of Aedes aegypti Trypsin Modulating Oostatic Factor (TMOF) Gut Receptor. PLoS ONE, 9(5), e97984. [Link]

-

Norafikah, G., et al. (2013). The Effectiveness of Trypsin Modulating Oostatic Factor (TMOF) and Combination of TMOF with Bacillus thuringiensis Against Aedes aegypti Larvae in the Laboratory. Tropical Biomedicine, 30(4), 658-666. [Link]

-

Borovsky, D. (2003). Trypsin-modulating oostatic factor: a potential new larvicide for mosquito control. Journal of Experimental Biology, 206(21), 3869-3875. [Link]

-

Kounalakis, S. N., & Borovsky, D. (2022). Bactericidal Properties of Proline-Rich Aedes aegypti Trypsin Modulating Oostatic Factor (AeaTMOF). International Journal of Molecular Sciences, 24(1), 10. [Link]

-

Borovsky, D., & Hamdaoui, A. (2001). Binding of Aedes aegypti Trypsin Modulating Oostatic Factor (Aea-TMOF) to its receptor stimulates phosphorylation and protease processing of a 45 kDa protein. Archives of Insect Biochemistry and Physiology, 47(1), 13-22. [Link]

-

Beta LifeScience. (2025). How to Generate an ELISA Standard Curve?. [Link]

-

MyAssays. (n.d.). ELISA Data Analyzer. [Link]

-

ResearchGate. (2012). How can we extract the hemolymph from insects, especially from small ones like ants?. [Link]

-

Boster Biological Technology. (2024). How to Generate an ELISA Standard Curve. [Link]

-

Trinity College. (n.d.). Hemolymph Collection. [Link]

-

Assay Genie. (n.d.). Streptavidin-HRP (KESAP002). [Link]

-

Stretton, A. O., et al. (1990). Generation of monoclonal antibodies against a nematode peptide extract: another approach for identifying unknown neuropeptides. The Journal of Neuroscience, 10(6), 1675-1684. [Link]

-

JPT Peptide Technologies. (2023). Welcome to BioTides - Low-Cost Biotinylated Peptides. [Link]

-

LifeTein. (n.d.). Biotinylated Peptides. [Link]

-

Biosyntan GmbH. (n.d.). Biotinylation. [Link]

-

Xu, Z., et al. (2022). An Efficient and Simple Method for Collecting Haemolymph of Cerambycidae (Insecta: Coleoptera) Adults. Insects, 14(1), 12. [Link]

-

Bio-Rad. (n.d.). ELISA Optimization. [Link]

-

QYAOBIO. (n.d.). Peptide Biotinylation. [Link]

-

Palomino-Schätzlein, M., et al. (2024). Refinement of a technique for collecting and evaluating the osmolality of haemolymph from Drosophila larvae. Journal of Experimental Biology, 227(9), jeb247071. [Link]

-

Synaptic Systems. (n.d.). Neuropeptides. [Link]

- Google Patents. (n.d.). Method for collecting hemolymph of insects.

-

MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. [Link]

-

Berthold Technologies. (n.d.). ELISA optimization tips. [Link]

-

OriGene Technologies. (n.d.). ELISA Development Guide. [Link]

-

Karsai, G., et al. (2013). Neuropeptides in the antennal lobe of the yellow fever mosquito, Aedes aegypti. The Journal of Comparative Neurology, 521(11), 2549-2570. [Link]

-

Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

-

Meylaers, K., et al. (2001). Proteolytic breakdown of the Neb-trypsin modulating oostatic factor (Neb-TMOF) in the hemolymph of different insects and its gut epithelial transport. Peptides, 22(11), 1843-1850. [Link]

-

Verhaert, P. D., et al. (2019). Enhanced Coverage of Insect Neuropeptides in Tissue Sections by an Optimized Mass-Spectrometry-Imaging Protocol. Analytical Chemistry, 91(3), 2098-2106. [Link]

-

Braitbard, O., et al. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC Biotechnology, 6, 23. [Link]

-

ResearchGate. (2014). Does ELISA work on short peptides and is there a minimum peptide length for it to work?. [Link]

-

RayBiotech. (n.d.). Anti-Neuropeptide W Antibody. [Link]

-

Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. [Link]

-

Abyntek Biopharma. (2021). 3 Tips for monoclonal antibody production. [Link]

-

Inotiv. (n.d.). Monoclonal Antibody Production. [Link]

-

Journal of Insect Science. (2005). Invertebrate Neuropeptide Conference. [Link]

-

Macosko, L. J., et al. (2020). Mass Spectrometry–Driven Discovery of Neuropeptides Mediating Nictation Behavior of Nematodes. Journal of Proteome Research, 19(6), 2443-2450. [Link]

Sources

- 1. The Effectiveness of Trypsin Modulating Oostatic Factor (TMOF) and Combination of TMOF with Bacillus thuringiensis Against Aedes aegypti Larvae in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Cloning and Characterization of Aedes aegypti Trypsin Modulating Oostatic Factor (TMOF) Gut Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bactericidal Properties of Proline-Rich Aedes aegypti Trypsin Modulating Oostatic Factor (AeaTMOF) | MDPI [mdpi.com]

- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 6. researchgate.net [researchgate.net]

- 7. blog.addgene.org [blog.addgene.org]

- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 9. Streptavidin HRP [bdbiosciences.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Hemolymph Collection, Antibacterial Response, Tobacco Hornworm, Research Link 2000 [acad.carleton.edu]

- 12. researchgate.net [researchgate.net]

- 13. ELISA Data Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. jpt.com [jpt.com]

- 15. Biotinylation - Biosyntan GmbH [biosyntan.de]

- 16. betalifesci.com [betalifesci.com]

- 17. bosterbio.com [bosterbio.com]

- 18. punnettsquare.org [punnettsquare.org]

Application Note: Rational Design and Synthesis of Peptidomimetics Targeting the NPTNLH Motif

Abstract & Structural Analysis

The hexapeptide sequence Asn-Pro-Thr-Asn-Leu-His (NPTNLH) presents a classic challenge in medicinal chemistry: transforming a biologically active but labile peptide epitope into a stable, bioavailable peptidomimetic.

Structurally, this sequence is defined by the Asn-Pro (NP) motif, a strong inducer of Type I or Type II

This guide details a rational design workflow and optimized Solid-Phase Peptide Synthesis (SPPS) protocols to convert NPTNLH into a stabilized mimetic.

Structural Pharmacophore Hypothesis

| Residue | Position | Function | Design Risk | Mitigation Strategy |

| Asn (N) | 1 | H-bond Donor/Acceptor | Deamidation (low stability) | Replace with Gln, Ala, or Triazole isostere. |

| Pro (P) | 2 | Turn Inducer | Cis/Trans Isomerization | Lock in trans via 5,5-bicyclic systems or D-Pro. |

| Thr (T) | 3 | H-bond Donor (OH) | Metabolic labile | O-methylation or replace with Val (if OH not critical). |

| Asn (N) | 4 | Spacer/Polar Contact | Aggregation prone | Replace with Dap (Diaminopropionic acid) or Ser. |

| Leu (L) | 5 | Hydrophobic Core | Proteolytic cleavage | N-methylation ( |

| His (H) | 6 | pH Sensor / Metal Coordination | Racemization during synthesis | Use Trt protection; careful activation. |

Phase 1: Rational Design Strategies

Objective: Improve pharmacokinetic (PK) properties without disrupting the pharmacodynamic (PD) binding mode.

Strategy A: Backbone Rigidification (The -Turn)

The N-P-T segment likely adopts a folded conformation. To stabilize this:

-

D-Amino Acid Scan: Systematically replace Proline with D-Proline . This often stabilizes Type II'

-turns, locking the bioactive conformation. -

Macrocyclization: Connect the N-terminus (Asn1) to the C-terminus (His6) or side-chains (e.g., mutate Asn1 to Asp and crosslink to a Lys inserted at pos 6).

-

Recommendation: Head-to-Tail cyclization is preferred for 6-mers to prevent "floppiness."

-

Strategy B: Deamidation Blockade

Asn residues degrade via succinimide intermediates.

-

Modification: Substitution of Asn with Glutamine (Gln) or N-methyl-Asn .

-

Bioisostere: Use a 1,2,3-triazole backbone replacement between Pos 1 and 2 to mimic the amide bond geometry while preventing chemical degradation.

Visualization: Design Logic Flow

Caption: Workflow for transforming the linear NPTNLH epitope into a stable mimetic candidate.

Phase 2: Synthesis Protocols (SPPS)

Objective: Synthesize the "Difficult Sequence" NPTNLH. The Proline residue can cause steric hindrance, and the Histidine is prone to racemization.

Materials Required[1][4][5][6][7][8][9][10][11]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Low loading: 0.3–0.5 mmol/g) – Crucial for preventing diketopiperazine formation during Proline coupling.

-

Coupling Reagents: HATU (for Proline), DIC/Oxyma (standard).

-

Solvents: DMF (Peptide grade), DCM, NMP.

-

Specialty Reagents: Pseudoproline dipeptides (Fmoc-Asn(Trt)-Ser(psiMe,Me)pro-OH) if aggregation is observed.

Protocol: Optimized Fmoc-SPPS for NPTNLH

Step 1: Resin Loading (His-Tag anchoring)

-

Swell 2-CTC resin in DCM for 30 min.

-

Dissolve Fmoc-His(Trt)-OH (1.2 eq) in DCM with DIPEA (4 eq).

-

Add to resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL) to quench unreacted chlorides (15 min).

-

Wash: 3x DCM, 3x DMF.

Step 2: Elongation Cycle (Iterative) Perform the following for Leu -> Asn -> Thr -> Pro -> Asn.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt to piperidine to suppress Aspartimide formation if Asp is present (not applicable here, but good practice).

-

Wash: 3x DMF, 3x DCM, 3x DMF.

-

Coupling (Standard):

-

AA (4 eq) + DIC (4 eq) + Oxyma Pure (4 eq) in DMF.

-

Reaction time: 45 min at RT.

-

-

Coupling (Critical - Proline Step):

-

The coupling of Thr onto Pro is sterically demanding.

-

Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) .

-

Double couple: 2 x 1 hour.

-

-

Monitoring: Kaiser Test (Ninhydrin) is not effective for Proline (secondary amine). Use Chloranil Test or micro-cleavage LC-MS after Proline addition.

Step 3: Cleavage & Isolation

-

Wash resin thoroughly with DCM.

-

Cleavage Cocktail: TFA (95%), TIPS (2.5%), H2O (2.5%).

-

Why? TIPS scavenges trityl cations from His/Asn protection to prevent re-attachment.

-

-

Incubate 2-3 hours.

-

Precipitate in cold Diethyl Ether (-20°C).

-

Centrifuge, wash pellet, and lyophilize.

Visualization: SPPS Cycle with Checkpoints

Caption: Solid-Phase Peptide Synthesis loop highlighting the critical QC checkpoint after Proline coupling.

Phase 3: Validation & Biological Evaluation

Experiment 1: Serum Stability Assay

Rationale: Native NPTNLH is likely degraded by serum proteases within minutes. Mimetics must demonstrate extended half-life.

-

Preparation: Dissolve peptide/mimetic (1 mM) in PBS.

-

Incubation: Mix 100 µL peptide stock with 900 µL pooled human serum (pre-warmed to 37°C).

-

Sampling: At t=0, 15, 30, 60, 120, 240 min.

-

Quenching: Add 200 µL sample to 400 µL Acetonitrile (4% TFA) to precipitate serum proteins.

-

Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into RP-HPLC (C18 column).

-

Calculation: Plot % remaining peak area vs. time. Calculate

.

Experiment 2: Conformational Analysis (CD Spectroscopy)

Rationale: Verify if the mimetic retains the

-

Solvent: Water vs. TFE (Trifluoroethanol - induces secondary structure).

-

Signature:

-

Random Coil (Linear): Minima at 195 nm.

- -Turn (Mimetic): Minima at ~205 nm (Type I) or positive band at 195 nm / negative at 225 nm (Type II).

-

-

Success Criteria: The mimetic should show stable turn features in aqueous buffer, unlike the linear control.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

-

Coin, I., Beyermann, M., & Bienert, M. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2][3] Nature Protocols, 2(12), 3247-3256.[2] Retrieved from

-

Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

- Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. (Contextual grounding for stability assays).

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from

Sources

Troubleshooting & Optimization

Improving stability of Neb-TMOF against proteolytic degradation

The following Technical Support Guide is designed for researchers working with Neb-TMOF (Neobellieria bullata Trypsin Modulating Oostatic Factor), a hexapeptide (NPTNLH) used primarily in insect physiology and bio-insecticide development.

Note: If your inquiry regards "Nebivolol loaded into a Titanium Metal-Organic Framework," please refer to the "Alternative Formulations" section in the Appendix, as "Neb-TMOF" is the standard nomenclature for the peptide.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Preventing Proteolytic Degradation of Neb-TMOF (NPTNLH)

Diagnostic Framework: Why is your Neb-TMOF degrading?

Before modifying your protocol, you must identify the mode of failure. Neb-TMOF is a hexapeptide (Asn-Pro-Thr-Asn-Leu-His).[1] In biological systems (insect gut or hemolymph), it is not chemically unstable; it is enzymatically labile .

The Degradation Mechanism

Your stability issues likely stem from two specific enzymatic pathways prevalent in hemolymph and gut lumen:

-

ACE-like Peptidases: Angiotensin Converting Enzyme homologs attack the C-terminus, cleaving dipeptides (e.g., removing -Leu-His).

-

Aminopeptidases: Attack the N-terminus (Asn residue).

Visualizing the Threat:

Caption: Figure 1. Enzymatic vulnerability points of the Neb-TMOF hexapeptide in biological matrices.

Troubleshooting Guide & Protocols

Issue A: "My peptide degrades within minutes in hemolymph/serum."

Root Cause: Rapid hydrolysis by circulating exopeptidases. Solution: Chemical Modification (Steric Shielding).

You cannot rely on the native sequence (NPTNLH) for prolonged stability. You must modify the termini or the backbone.

Protocol 1: Terminal Capping (The "Bookend" Strategy)

Rationale: Blocking the N- and C-termini prevents exopeptidases from latching onto the peptide chain.

-

N-terminal Acetylation: Cap the free amine of Asparagine.

-

Synthesis Note: Add an acetylation step (acetic anhydride) after the final deprotection during SPPS (Solid Phase Peptide Synthesis).

-

-

C-terminal Amidation: Convert the carboxylic acid of Histidine to an amide.

-

Synthesis Note: Use a Rink Amide resin instead of a Wang resin during synthesis.

-

Validation Experiment:

Compare half-life (

-

Expectation: Native

min. Capped

Issue B: "Capping didn't help; endopeptidases are still cutting it."

Root Cause: Internal cleavage or high concentrations of aggressive proteases (e.g., Trypsin/Chymotrypsin in the gut). Solution: Retro-Inverso Isomerization.

Proteases are stereoselective; they generally only recognize L-amino acids. Replacing them with D-amino acids renders the peptide "invisible" to these enzymes while often maintaining the side-chain topology required for receptor binding.

Protocol 2: Synthesis of Retro-Inverso Neb-TMOF

-

Invert Sequence: Reverse the order (HLNTPN).

-

Invert Chirality: Use D-amino acids for all residues.

-

Result: The side chains of Retro-Inverso Neb-TMOF orient similarly to the native L-peptide but are proteolytically inert.

| Parameter | Native (L-form) | Retro-Inverso (D-form) |

| Sequence | N-P-T-N-L-H | H-L-N-T-P-N (all D) |

| Proteolytic Stability | Low (<30 min) | High (>24 hours) |

| Receptor Binding | High | Variable (Must validate) |

Issue C: "I need oral delivery, but the gut pH/enzymes destroy it."

Root Cause: Harsh gastrointestinal environment (pH extremes + high protease load). Solution: Encapsulation (The "Trojan Horse").

If chemical modification compromises bioactivity, encapsulate the native peptide.

Protocol 3: Alginate-Chitosan Microencapsulation

Rationale: Chitosan provides a mucoadhesive shell that opens only at specific pH levels, protecting the cargo from gastric digestion.

Workflow:

-

Prepare Phase A: Dissolve Neb-TMOF (1 mg/mL) in 2% Sodium Alginate solution.

-

Prepare Phase B: 1% Chitosan in 1% Acetic Acid + 2%

. -

Electrospray/Drip: Drop Phase A into Phase B under stirring.

-

Crosslinking: Allow beads to harden for 30 mins.

-

Wash: Rinse with distilled water to remove excess

.

QC Check: Incubate beads in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, then transfer to Simulated Intestinal Fluid (SIF, pH 6.8).

-

Pass Criteria: <10% release in SGF; >80% release in SIF within 4 hours.

Experimental Validation System

Do not assume stability. You must prove it using a Self-Validating Assay .

The HPLC Degradation Assay

Use this standard operating procedure (SOP) to quantify stability.

Reagents:

-

Matrix: Insect Hemolymph or Trypsin solution (0.1 mg/mL).

-

Quench Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

Step-by-Step:

-

Incubation: Mix Neb-TMOF (final conc. 100 µM) with Matrix at 25°C.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 50 µL Quench Solution to stop enzymatic activity.

-

Clarification: Centrifuge at 10,000 x g for 5 min to precipitate matrix proteins.

-

Analysis: Inject supernatant into RP-HPLC (C18 column).

-

Gradient: 5-60% ACN over 20 min.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic/His).

-

Data Interpretation Decision Tree:

Caption: Figure 2. HPLC troubleshooting logic for Neb-TMOF stability assessment.

Frequently Asked Questions (FAQ)

Q: Can I use a Metal-Organic Framework (MOF) like MIL-125 to protect Neb-TMOF? A: Yes, but pore size is critical. Neb-TMOF is approx 10-15 Å in length. Standard microporous MOFs may be too small to fully encapsulate it, leading to surface adsorption where the peptide remains exposed to proteases.

-

Recommendation: Use Mesoporous MOFs (e.g., PCN-333 or NU-1000) which have cages large enough (30-50 Å) to fully house the peptide. Alternatively, use a "Ship-in-a-bottle" synthesis approach where the MOF is grown around the peptide.

Q: Does cyclization improve stability? A: Significantly. Head-to-tail cyclization removes both the N- and C-termini, which are the primary docking sites for exopeptidases. However, this constrains the conformational flexibility. You must verify that the cyclic version still binds to the TMOF receptor in the gut.

Q: My "Neb-TMOF" is actually Nebivolol loaded in a TMOF. Is this guide relevant? A: If you are delivering Nebivolol (a small molecule drug), "proteolytic degradation" is not your problem—Nebivolol is not a protein. Your issue is likely leaching or chemical hydrolysis of the MOF linker.

-

Fix: Coat the TMOF surface with PEG-lipid conjugates to prevent premature release and protect the MOF structure from phosphate buffer attack.

References

-

Borovsky, D., et al. (1990). "Trypsin modulating oostatic factor: A decapeptide hormone controls blood digestion in the mosquito." FASEB Journal.

-

Zhu, W., et al. (2001).[2] "Proteolytic breakdown of the Neb-trypsin modulating oostatic factor (Neb-TMOF) in the hemolymph of different insects." Journal of Insect Physiology.

-

Luo, Y., et al. (2016). "Encapsulation of proteins/peptides in metal–organic frameworks for intracellular delivery." Nanoscale.

-

Vandingenen, A., et al. (2001).[2] "In vitro degradation of the Neb-Trypsin Modulating Oostatic Factor (Neb-TMOF) in gut luminal content." Insect Biochemistry and Molecular Biology.

Sources

- 1. Proteolytic breakdown of the Neb-trypsin modulating oostatic factor (Neb-TMOF) in the hemolymph of different insects and its gut epithelial transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. European Journal of Entomology: Isolation of angiotensin converting enzyme from testes of Locusta migratoria (Orthoptera) [eje.cz]

Technical Support Center: Peptide Stability & Delivery Systems

This guide functions as a specialized Technical Support Center for researchers working with Neb-TMOF (NPTNLH) , a trypsin-modulating oostatic factor. It is designed to address the specific challenge of proteolytic degradation within the insect gut, with a focus on the Brown Planthopper (Nilaparvata lugens) and general Dipteran models.

Subject: Preventing Hydrolysis of NPTNLH (Neb-TMOF) in Insect Gut Environments Ticket ID: TMOF-STAB-001 Assigned Specialist: Senior Application Scientist, Bio-Insecticide Division

Executive Summary: The NPTNLH Paradox

The Molecule: NPTNLH (Asn-Pro-Thr-Asn-Leu-His), also known as Neb-TMOF, is a hexapeptide originally isolated from the grey fleshfly Neobellieria bullata.[1] The Mechanism: It acts as a "master switch" by binding to gut receptors and halting the biosynthesis of trypsin-like enzymes, effectively starving the insect. The Problem: While NPTNLH inhibits trypsin synthesis, it is itself a substrate for existing gut proteases (Aminopeptidases, Dipeptidyl peptidases, and Carboxypeptidases) before it can bind its receptor. In Nilaparvata lugens (BPH), the gut environment is slightly acidic (pH ~6.0–6.5), dominated by cysteine proteases (Cathepsins) and aminopeptidases that rapidly cleave linear peptides.

Diagnostic & Troubleshooting (Q&A)

Q1: My NPTNLH peptide shows high potency in injection but zero activity when fed orally. Why?

Diagnosis: This is the classic "Bioavailability vs. Stability" failure. Root Cause:

-

Aminopeptidase Attack: The N-terminal Asparagine (N) is highly susceptible to exopeptidases.

-

DPP-IV Cleavage: The Proline at position 2 (N-P -T...) creates a perfect recognition site for Dipeptidyl Peptidase IV (DPP-IV), which cleaves X-Pro dipeptides from the N-terminus.

-

Gut pH Mismatch: If you are testing on BPH (N. lugens), the gut is acidic. If testing on mosquitoes, it is alkaline. Unprotected peptides often denature or charge-shift, affecting receptor binding.

Solution: You must block the termini or use a delivery vehicle.

-

Immediate Action: Switch to End-Capped Analogues . Synthesize Ac-NPTNLH-NH2 (Acetylated N-terminus, Amidated C-terminus). This blocks exopeptidases.

Q2: We tried D-amino acids (D-NPTNLH), but receptor binding affinity dropped. How do we balance stability and affinity?

Diagnosis: Steric hindrance. Replacing all L-amino acids with D-isomers confers total proteolytic resistance but often destroys the 3D conformation required for receptor docking. Technical Insight: The receptor likely requires a specific L-conformation at the C-terminus (His) or the core (Thr-Asn). Solution: Use "Stapled" or Retro-Inverso Peptides .

-

Retro-Inverso: Synthesize the sequence with D-amino acids in reverse order. This mimics the side-chain topology of the L-peptide while maintaining protease resistance.

-

Partial Substitution: Only replace the most labile bonds. Try N-(D-Pro)-T-N-L-H. The Proline is the structural "kink"; stabilizing this often protects the N-terminus without altering the entire backbone.